3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol
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Overview
Description
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol is a complex organic compound characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol typically involves the reaction of 3-bromo-4-nitrobenzyl alcohol with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol under specific conditions. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted benzyl alcohols with different functional groups.
Scientific Research Applications
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoroethoxy groups can enhance the compound’s lipophilicity and bioavailability, allowing it to interact more effectively with biological membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol
- 4-(Trifluoromethyl)benzyl bromide
- 3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine
Uniqueness
3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl alcohol is unique due to the combination of bromine, trifluoromethoxy, and trifluoroethoxy groups, which impart distinct chemical and physical properties.
Properties
Molecular Formula |
C10H7BrF6O3 |
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Molecular Weight |
369.05 g/mol |
IUPAC Name |
[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]methanol |
InChI |
InChI=1S/C10H7BrF6O3/c11-6-3-5(4-18)1-2-7(6)19-9(13,14)8(12)20-10(15,16)17/h1-3,8,18H,4H2 |
InChI Key |
CPKHEFDHGDNVJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CO)Br)OC(C(OC(F)(F)F)F)(F)F |
Origin of Product |
United States |
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